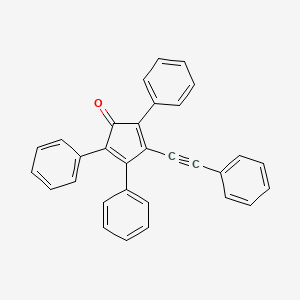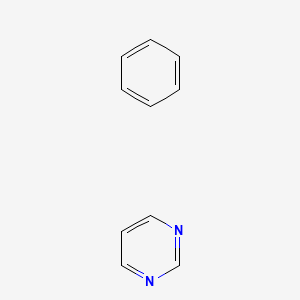
Benzene--pyrimidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene–pyrimidine (1/1) is a compound that combines the aromatic properties of benzene with the heterocyclic nature of pyrimidine. Benzene is a well-known aromatic hydrocarbon, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene–pyrimidine (1/1) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzene derivatives with pyrimidine precursors in the presence of catalysts such as palladium or copper can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of benzene–pyrimidine (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of catalysts such as palladium on carbon can convert benzene–pyrimidine (1/1) to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
Applications De Recherche Scientifique
Benzene–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of benzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to nucleic acids or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Benzene: A six-membered aromatic hydrocarbon with no heteroatoms.
Comparison: Benzene–pyrimidine (1/1) is unique due to the combination of benzene’s aromaticity and pyrimidine’s heterocyclic nature. This fusion results in distinct chemical and physical properties that are not observed in the individual components. For example, the presence of nitrogen atoms in the pyrimidine ring can influence the compound’s reactivity and interactions with other molecules, making it more versatile in various applications .
Propriétés
Numéro CAS |
835653-03-7 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
benzene;pyrimidine |
InChI |
InChI=1S/C6H6.C4H4N2/c1-2-4-6-5-3-1;1-2-5-4-6-3-1/h1-6H;1-4H |
Clé InChI |
CRLNSROCLKFIOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


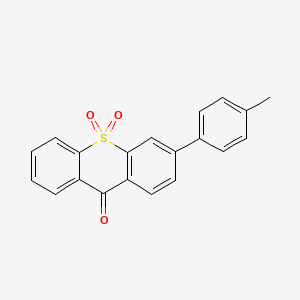
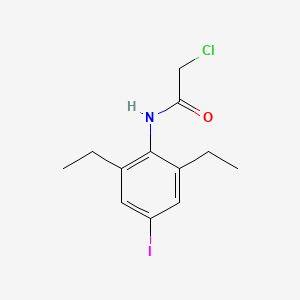
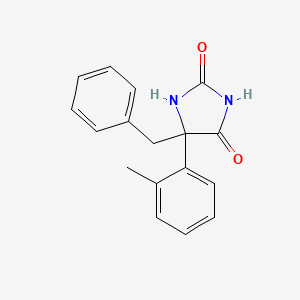
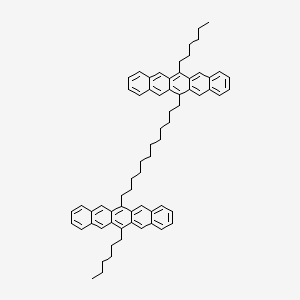
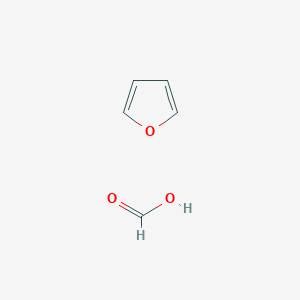
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
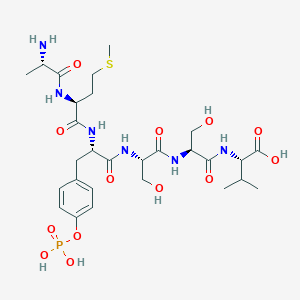
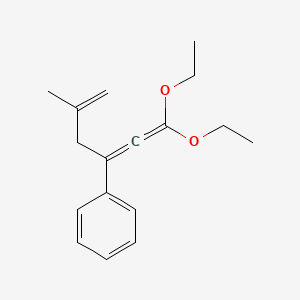
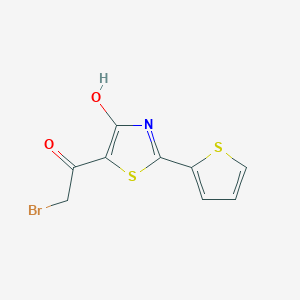
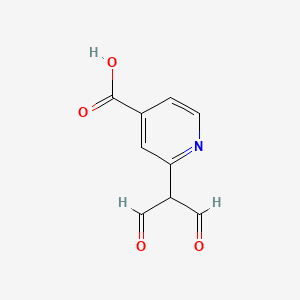
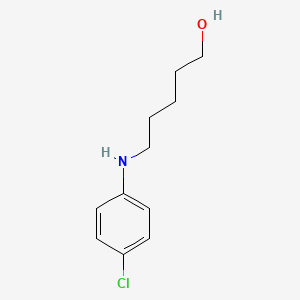
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
